molecular formula C27H40O3 B1220684 Spirost-1-en-3-one

Spirost-1-en-3-one

Cat. No.: B1220684
M. Wt: 412.6 g/mol
InChI Key: GNGRJSXLQYQGKU-VNBWCXQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirost-1-en-3-one is a spirocyclic organic compound characterized by a fused bicyclic system with a ketone functional group at the 3-position and a double bond at the 1-position. Its unique spiro architecture imparts distinct stereochemical and electronic properties, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,7S,8R,9S,12S,13R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-14-ene-6,2'-oxane]-16-one

InChI

InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,16-18,20-24H,5-7,9,11-15H2,1-4H3/t16-,17+,18+,20-,21+,22+,23+,24+,25+,26+,27?/m1/s1

InChI Key

GNGRJSXLQYQGKU-VNBWCXQLSA-N

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C=CC(=O)C6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C=CC(=O)C6)C)C)C)OC1

Synonyms

brisbenone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Structure Key Functional Groups Reactivity Profile Potential Applications
This compound Spirocyclic system with ketone Ketone (C=O) Nucleophilic addition, redox reactions Pharmaceutical intermediates
NSC628199 Cyclopentane-indoline spiro system Nitro (-NO₂), ketone Electrophilic substitution, hydrogen bonding Research chemicals, catalysis
Spiro[...]carbonyl chloride Cyclopropane-indole spiro system Carbonyl chloride (COCl) Acylation, hydrolysis Synthetic intermediates

Structural Differences

  • This compound: Features a spirocyclic backbone with a ketone group.
  • NSC628199: Incorporates a nitro group (-NO₂) on the indoline ring, which increases electron-withdrawing effects and may enhance electrophilic reactivity. The cyclopentane ring provides moderate steric hindrance .
  • Spiro[...]carbonyl chloride : Contains a reactive carbonyl chloride group and a strained cyclopropane ring, which elevates its reactivity in acylation reactions but reduces thermal stability .

Reactivity and Stability

  • Ketone vs. Nitro Group : The ketone in this compound participates in nucleophilic additions (e.g., Grignard reactions), while the nitro group in NSC628199 directs electrophilic substitution reactions (e.g., nitration or sulfonation) .
  • Carbonyl Chloride Reactivity : The carbonyl chloride in the cyclopropane analog undergoes rapid hydrolysis or nucleophilic acyl substitution, making it unsuitable for long-term storage but highly effective in stepwise syntheses .
  • Ring Strain Effects : The cyclopropane ring in the third compound introduces significant ring strain, accelerating reactions like ring-opening polymerizations, whereas the cyclopentane in NSC628199 offers better stability for catalytic applications .

Critical Analysis of Evidence Limitations

While the provided evidence highlights structural features and supplier information for spiro compounds, it lacks detailed experimental data (e.g., spectroscopic profiles, yield optimization, or biological activity) for this compound. Comparative studies must therefore rely on inferred properties from analogs and broader spirocyclic chemistry principles .

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